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molecular formula C7H6N2O4S B8620393 2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one

2-Sulfamoylfuro[3,2-c]pyridin-4(5H)-one

Cat. No. B8620393
M. Wt: 214.20 g/mol
InChI Key: WBHURYVAPPQONY-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

Alternate Procedure: A suspension of 2-sulfamoyl-4-methoxyfuro[3,2-c]pyridine (0.75 g, 3.3 mmol) in 10% aqueous hydrochloric acid (40 ml) was heated at 100° C. for 41/2 hours. Upon cooling, the product precipitated and was collected by filtration, washed with ethanol and diethyl ether to give 0.53 g (76% yield), m.p. 286°-289° C.
Name
2-sulfamoyl-4-methoxyfuro[3,2-c]pyridine
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[O:13][C:12]2[CH:11]=[CH:10][N:9]=[C:8]([O:14]C)[C:7]=2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2]>Cl>[S:1]([C:5]1[O:13][C:12]2[CH:11]=[CH:10][NH:9][C:8](=[O:14])[C:7]=2[CH:6]=1)(=[O:3])(=[O:4])[NH2:2]

Inputs

Step One
Name
2-sulfamoyl-4-methoxyfuro[3,2-c]pyridine
Quantity
0.75 g
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=2C(=NC=CC2O1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the product precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ethanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
to give 0.53 g (76% yield), m.p. 286°-289° C.

Outcomes

Product
Name
Type
Smiles
S(N)(=O)(=O)C1=CC=2C(NC=CC2O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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